3-Chloro-6-methoxy-1H-indazol-5-amine
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Overview
Description
3-Chloro-6-methoxy-1H-indazol-5-amine is a chemical compound with the molecular formula C8H8ClN3O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which this molecule belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and modulate their activity . This modulation could result in changes to cellular processes such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it is likely that it impacts pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may have effects on cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
It is known that it can dissolve in some organic solvents, such as dimethyl sulfoxide and chloroform, but it is insoluble in water . It can undergo chlorination and amination reactions when heated or reacted with other chemicals .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-azidobenzaldehydes with amines under reductive cyclization conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-1H-indazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-6-methoxy-1H-indazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-chloro-1H-indazole: Another indazole derivative with similar structural features.
3-Chloro-1H-indazole: Lacks the methoxy group present in 3-Chloro-6-methoxy-1H-indazol-5-amine.
6-Methoxy-1H-indazole: Lacks the chloro group present in this compound.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy substituents on the indazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-6-methoxy-2H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-7-3-6-4(2-5(7)10)8(9)12-11-6/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGABNZMCORYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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